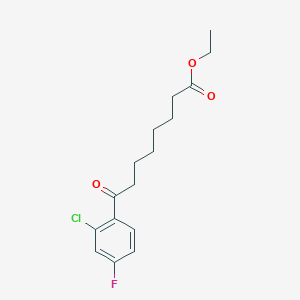

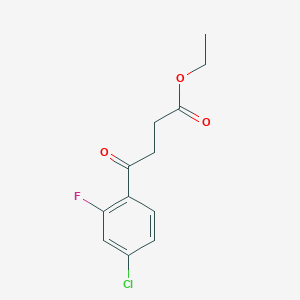

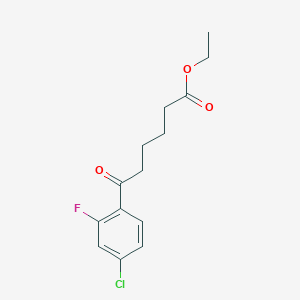

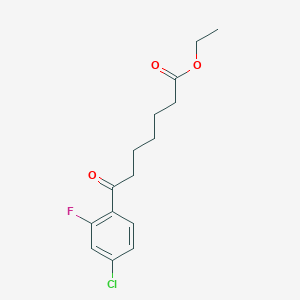

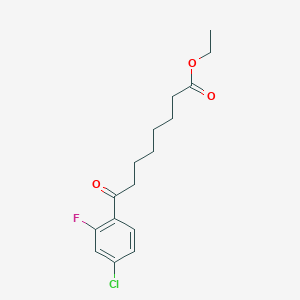

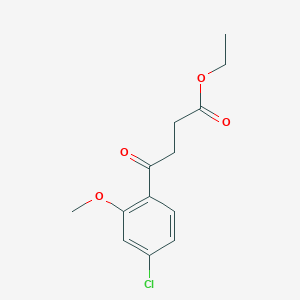

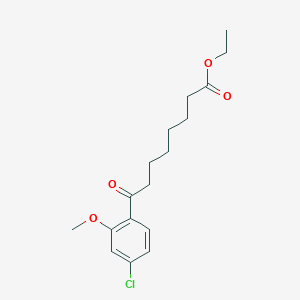

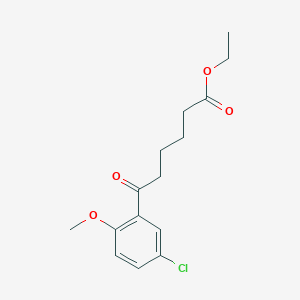

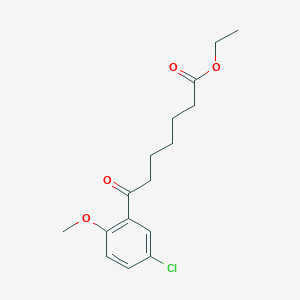

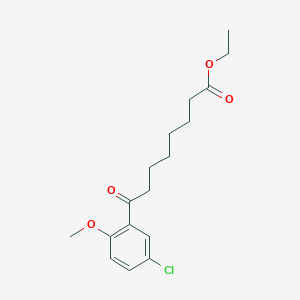

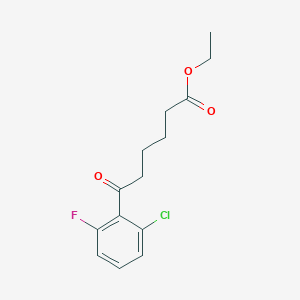

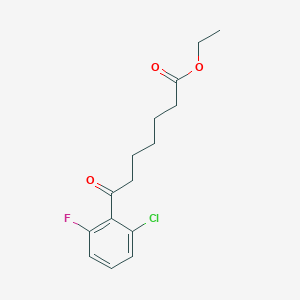

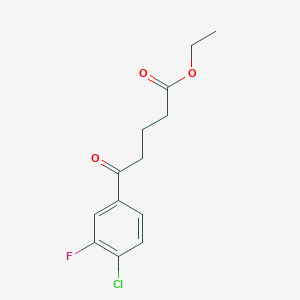

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and potential uses in various fields.

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar structure, “(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one”, was synthesized by Genentech Inc .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is involved in the synthesis of various chemical compounds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid uses a method that includes masking of a double bond, regioselective deprotonation, and regeneration via selenation and oxidation (Kiely, 1991).

Reactivity in Synthesis

The reactivity of similar compounds to ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is explored in various synthetic processes. For example, the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene demonstrates the versatility of similar compounds in creating structurally diverse chemicals (Pudovik et al., 1970).

Incorporation in Drug Synthesis

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and related compounds are utilized in the synthesis of various drugs. For instance, its structural analogs play a role in the synthesis of certain antiviral agents, such as inhibitors of Herpes simplex type-1 (Dawood et al., 2011).

Role in Heterocyclic Chemistry

The compound and its derivatives are important in heterocyclic chemistry, contributing to the construction of complex molecular structures like cinnoline rings (Miyamoto & Matsumoto, 1988).

Applications in Biological and Pharmaceutical Research

Antiviral and Antibacterial Properties

Some derivatives of ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate demonstrate significant antiviral and antibacterial activities. For instance, certain synthesized compounds show potential in the treatment of tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Enzymatic Synthesis Applications

The compound's analogs are used in enzymatic synthesis processes, like the production of chiral intermediates for drugs like ezetimibe, highlighting their relevance in pharmaceutical manufacturing (Zhi‐Qiang Liu et al., 2017).

Environmental and Agricultural Use

- Herbicide Development: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate related compounds are used in developing herbicides, demonstrating their significance in agricultural chemistry (Jian-Guo Fan et al., 2015).

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCDSWQMKXNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.